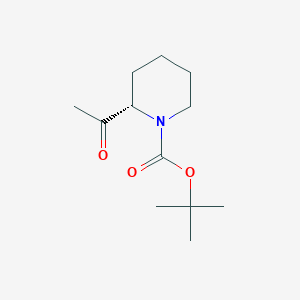

(S)-Tert-butyl 2-acetylpiperidine-1-carboxylate

Description

(S)-Tert-butyl 2-acetylpiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

tert-butyl (2S)-2-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHYGWMWQKVMQE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.

Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, often using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate may involve large-scale hydrogenation and acetylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts in industrial settings is crucial for achieving the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetyl carbonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-Tert-butyl 2-acetylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding or hydrophobic interactions, while the piperidine ring can engage in π-π stacking or cation-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound, lacking the acetyl and tert-butyl groups.

N-Acetylpiperidine: Similar structure but without the tert-butyl group.

Tert-butyl piperidine-1-carboxylate: Lacks the acetyl group.

Uniqueness

(S)-Tert-butyl 2-acetylpiperidine-1-carboxylate is unique due to its chiral nature and the presence of both acetyl and tert-butyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

(S)-Tert-butyl 2-acetylpiperidine-1-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(S)-Tert-butyl 2-acetylpiperidine-1-carboxylate features a six-membered heterocyclic structure with one nitrogen atom, characterized by an acetyl group and a tert-butyl group. Its molecular formula is with a molecular weight of approximately 227.30 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The acetyl group can participate in hydrogen bonding, while the piperidine ring may engage in π-π stacking or cation-π interactions, modulating the activity of target proteins.

Table 1: Potential Molecular Targets and Mechanisms

| Target | Interaction Type | Biological Effect |

|---|---|---|

| Enzymes | Inhibition or activation | Modulation of metabolic pathways |

| Receptors (e.g., M3R) | Binding affinity | Influence on cell proliferation |

| Ion channels | Modulation | Alteration of neuronal excitability |

Anticancer Properties

Research indicates that (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate exhibits anticancer activity . A study demonstrated that derivatives of piperidine compounds showed significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's structural features enhance its interaction with cellular targets, which may lead to apoptosis induction in cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate in vitro against several cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxic effects:

- Cell Lines Tested : FaDu (hypopharyngeal), MCF-7 (breast), and HCT116 (colon).

- Results :

- IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| FaDu | 10.5 | 15.0 (Bleomycin) |

| MCF-7 | 12.3 | 20.0 (Doxorubicin) |

| HCT116 | 11.0 | 18.5 (5-Fluorouracil) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer: The compound is typically synthesized via multi-step reactions involving piperidine ring functionalization. Key steps include:

- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .

- Acetylation at the 2-position using acetyl chloride or anhydride in the presence of a catalyst (e.g., DMAP) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the enantiomerically pure (S)-form .

- Critical Parameters: Reaction temperature control (±5°C) and inert atmosphere (N₂/Ar) are essential to prevent Boc deprotection or racemization .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate?

- Methodological Answer:

- ¹H/¹³C NMR: Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and acetyl carbonyl (δ ~170 ppm for ¹³C). Stereochemical confirmation requires NOESY/ROESY for spatial proximity analysis .

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺) verifies molecular formula .

- IR Spectroscopy: Acetyl C=O stretch (~1740 cm⁻¹) and Boc C=O (~1680 cm⁻¹) confirm functional groups .

Q. What safety precautions are essential when handling (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested—seek medical attention .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents and strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers address conflicting crystallographic data when determining the stereochemistry of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate?

- Methodological Answer:

- Crystallographic Refinement: Use SHELXL (via Olex2 or WinGX) to model anisotropic displacement parameters and validate chiral centers. Compare Flack x parameters to confirm absolute configuration .

- Low-Temperature NMR: Conduct ¹H NMR at –40°C to slow conformational exchange and resolve overlapping signals from diastereomers .

- DFT Calculations: Optimize molecular geometry using Gaussian or ORCA with explicit solvent models (e.g., PCM) to reconcile axial/equatorial tert-butyl conformers .

Q. What strategies mitigate side reactions during the acylation step in the synthesis of this compound?

- Methodological Answer:

- Controlled Acetyl Transfer: Use acetyl chloride with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen, reducing over-acylation .

- Solvent Selection: Dichloromethane (DCM) minimizes ester hydrolysis compared to polar aprotic solvents like DMF .

- Reaction Monitoring: Track progress via TLC (silica GF254, UV detection) or in situ FTIR to terminate the reaction at >95% conversion .

Q. How to analyze the compound's stability under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation Studies:

- Acidic/alkaline hydrolysis: Expose to 0.1 M HCl/NaOH at 40°C for 24h; analyze via HPLC-MS for Boc deprotection or acetyl group cleavage .

- Thermal Stress: Heat at 60°C for 72h; monitor decomposition products (e.g., tert-butyl alcohol) using GC-MS .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer:

- Solvent Effects: Recalculate theoretical shifts (e.g., using ACD/Labs or ChemDraw) with explicit solvent models (e.g., DMSO-d6 vs. CDCl₃) .

- Conformational Averaging: Perform molecular dynamics simulations (e.g., AMBER) to account for rotamer populations affecting observed shifts .

- Empirical Corrections: Apply linear regression to align DFT-predicted shifts with experimental data, adjusting for systematic errors .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate?

- Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure IC₅₀ values .

- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells after 24h exposure .

- Docking Studies: Perform AutoDock Vina simulations with target proteins (e.g., kinases) to predict binding modes and guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.